molecular formula C16H14F3N3O2S B2496810 N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396879-26-7

N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2496810
CAS No.: 1396879-26-7
M. Wt: 369.36
InChI Key: GBCGCYHLWFEBPW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 369.36. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Applications

Research indicates that derivatives of furan, thiazole, and related heterocyclic compounds exhibit significant antinociceptive and anti-inflammatory activities. These compounds have been synthesized and evaluated for their pharmacological properties, showing potential for the development of new therapeutic agents in pain and inflammation management (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).

Corrosion Inhibition

Amino acid compounds derived from furan have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies demonstrate the compounds' effectiveness in protecting metal surfaces from corrosion, highlighting their potential for industrial applications in metal preservation and maintenance (M. Yadav, T. Sarkar, Taniya Purkait, 2015).

Energetic Materials

Furan and related heterocyclic compounds have been synthesized and characterized for their applications in the development of insensitive energetic materials. These materials show moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for use in safer explosive and propellant formulations (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).

Organic Synthesis and Catalysis

Furan derivatives have been employed in the synthesis of various heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, via aza-Piancatelli rearrangement. This demonstrates the versatility of furan-based compounds in facilitating complex organic transformations (B. Reddy, Y. V. Reddy, P. S. Lakshumma, et al., 2012).

Antimicrobial Activity

Furan and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of such compounds in the development of new antimicrobial agents (M. El-Shehry, F. El‐Hag, E. Ewies, 2020).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-22(9-13(23)20-8-10-4-3-7-24-10)15-21-14-11(16(17,18)19)5-2-6-12(14)25-15/h2-7H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGCYHLWFEBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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